molecular formula C13H20O3 B14430809 Methyl 6-cyclohexylidene-3-oxohexanoate CAS No. 78249-37-3

Methyl 6-cyclohexylidene-3-oxohexanoate

Cat. No.: B14430809
CAS No.: 78249-37-3
M. Wt: 224.30 g/mol
InChI Key: SCIKOJWHTULJHC-UHFFFAOYSA-N
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Description

Methyl 6-cyclohexylidene-3-oxohexanoate (CAS: 78249-37-3, DTXSID30507390) is a methyl ester characterized by a cyclohexylidene group at the 6-position and a ketone moiety at the 3-position of the hexanoate backbone . Its structure combines ester functionality with conjugated cyclic and carbonyl groups, making it a versatile intermediate in organic synthesis, particularly for macrocyclic compound functionalization . The cyclohexylidene group introduces steric and electronic effects that influence reactivity, solubility, and applications in chemical probes or supramolecular chemistry.

Properties

CAS No.

78249-37-3

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

methyl 6-cyclohexylidene-3-oxohexanoate

InChI

InChI=1S/C13H20O3/c1-16-13(15)10-12(14)9-5-8-11-6-3-2-4-7-11/h8H,2-7,9-10H2,1H3

InChI Key

SCIKOJWHTULJHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CCC=C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-cyclohexylidene-3-oxohexanoate can be synthesized through the ozonolytic cleavage of cyclohexene. The process involves the following steps :

    Ozonolysis: Cyclohexene is reacted with ozone in the presence of dichloromethane and methanol at -78°C. The reaction forms an ozonide intermediate.

    Reduction: The ozonide intermediate is then treated with a reducing agent such as dimethyl sulfide or zinc to yield the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclohexylidene-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 6-cyclohexylidene-3-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-cyclohexylidene-3-oxohexanoate involves its interaction with various molecular targets:

    Enzymatic Reactions: The compound can act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction.

    Pathways: It may participate in metabolic pathways involving fatty acid derivatives and ketone bodies.

Comparison with Similar Compounds

The following analysis compares methyl 6-cyclohexylidene-3-oxohexanoate with structurally or functionally related esters and cyclohexane derivatives.

Structural and Functional Analogues
Compound Name Key Structural Features CAS Number Synthesis/Yield Key Applications/Properties Reference
This compound Cyclohexylidene (C6), oxo (C3), methyl ester 78249-37-3 Not explicitly stated Macrocyclic compound functionalization
Methyl 6-(4-azidobutanamido)-3-oxohexanoate Azido group, amide linkage at C6 N/A 38% yield (reflux in MeOH, HPLC purification) Click chemistry probes
Methyl decanoate Straight-chain C10 ester 110-42-9 N/A Industrial solvents, flavoring agents
Methyl 6-amino-6-oxohexanoate Amino and oxo groups at C6 N/A Crystallized via slow evaporation Peptide mimetics, crystallography studies
Methyl 6-(dipropylamino)-6-oxohexanoate Dipropylamino and oxo groups at C6 6946-69-6 High-yield synthesis routes analyzed Surfactant or pharmaceutical intermediates

Key Observations :

  • Reactivity: The azido group in methyl 6-(4-azidobutanamido)-3-oxohexanoate enables bioorthogonal reactions, contrasting with the inert cyclohexylidene group in the target compound .
  • Applications: While methyl decanoate is used in non-specialized roles (e.g., solvents), the target compound’s conjugated structure suits niche applications in macrocycle synthesis .
Physicochemical Properties

Limited direct data exist for this compound, but general trends for methyl esters can be inferred:

  • Solubility: Cyclohexylidene likely reduces water solubility compared to linear esters (e.g., methyl decanoate) .
  • Thermal Stability: Conjugation between the cyclohexylidene and ketone groups may enhance stability relative to amino-substituted analogs .

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